molecular formula C10H11NO2 B1351575 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 90921-75-8

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Numéro de catalogue: B1351575
Numéro CAS: 90921-75-8
Poids moléculaire: 177.2 g/mol
Clé InChI: YQXGFJCQBYVUCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound featuring a benzene ring fused to an oxazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involve large-scale adaptations of the aforementioned synthetic routes, optimizing reaction conditions for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure product purity.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the oxazine ring into more reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry

The unique structure of 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one makes it a valuable scaffold in drug development. Its derivatives have shown potential in various therapeutic areas:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, some derivatives have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), a target for cancer therapy .
  • Anti-inflammatory Properties: Studies have demonstrated that modified derivatives can significantly reduce pro-inflammatory cytokines in microglial cells, indicating potential applications in treating neurodegenerative diseases .

Biological Studies

The compound's ability to interact with biological systems makes it a candidate for studying enzyme interactions and cellular pathways. Its derivatives have been used to explore mechanisms of inflammation and oxidative stress in cellular models.

Materials Science

In materials science, this compound is utilized in developing advanced polymers and resins with enhanced properties such as thermal stability and flame retardancy. Its unique chemical structure allows for the modification of polymer properties, making it suitable for high-performance applications.

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsDerivatives show significant activity against cancer cells and inflammation markers .
Biological StudiesEnzyme interaction studiesCompounds reduce pro-inflammatory cytokines in LPS-induced models .
Materials ScienceDevelopment of polymers and resinsEnhances thermal stability and flame retardancy .

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of derivatives from this compound demonstrated that certain compounds exhibited potent inhibition of CDK9, leading to reduced proliferation in cancer cell lines. The structure-activity relationship analysis highlighted the importance of specific substituents on the oxazine ring for enhancing biological activity .

Case Study 2: Neuroinflammation

Another research effort investigated the anti-inflammatory effects of modified derivatives on BV-2 microglial cells. The study found that specific compounds significantly downregulated the expression of inflammatory cytokines and reduced reactive oxygen species (ROS) levels following lipopolysaccharide (LPS) treatment. This suggests that these derivatives could be developed into therapeutic agents for neurodegenerative conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Propyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

Compared to similar compounds, 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it a distinct entity in its class.

Activité Biologique

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H11NO2
  • CAS Number : 90921-75-8
  • Molecular Weight : 177.20 g/mol

Synthesis

The synthesis of this compound has been achieved through various methods, including:

  • Copper-Catalyzed One-Pot Synthesis : This efficient method allows for the assembly of the compound from readily available starting materials, minimizing environmental impact and simplifying purification processes .
  • Microwave-Assisted Reactions : Utilizing microwave technology has shown to enhance yields and reduce reaction times compared to traditional methods .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties:

  • A study found that certain derivatives selectively inhibit the growth of hypoxic cancer cells while sparing normoxic cells, demonstrating an IC50 value as low as 10 μM against HepG2 cells .
  • These compounds were shown to downregulate hypoxia-inducible factors (HIF-1α, P21, and VEGF), which are crucial in tumor progression and survival under low oxygen conditions .

CDK9 Inhibition

Recent findings have identified some derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy:

  • Compound 32k demonstrated selective inhibition of CDK9, leading to a decrease in phosphorylated RNA polymerase II and subsequent apoptosis in hematological malignancy models .
  • The compound exhibited favorable pharmacokinetic properties for intravenous administration and showed significant antitumor efficacy in xenograft models .

Protease Inhibition

Another aspect of the biological activity of benzoxazinones includes their role as protease inhibitors:

  • Certain derivatives have been reported to inhibit serine proteases involved in various diseases, including cancer and neurodegenerative disorders. This highlights their potential as therapeutic agents against these conditions .

Case Studies

StudyCompoundActivityIC50 (μM)Notes
10Antitumor (hypoxic cells)10 ± 3.7Selective for hypoxic conditions
32kCDK9 Inhibition-Effective in hematological malignancies
VariousProtease Inhibition-Targeted human leukocyte elastase

Propriétés

IUPAC Name

2-ethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGFJCQBYVUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390069
Record name 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90921-75-8
Record name 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromobutanoic acid (11 mmol, 2145 mg) in DMF (10 ml) was added EDC (12 mmol, 2.3 g) and HOBt (5 mmol, 675 mg) followed by the addition of 2-aminophenol (10 mmol, 1091 mg). The reaction mixture was stirred at room temperature for 2 h, diluted with water and extracted with ethyl acetate. The organic phase was washed with water, brine, dried over Na2SO4 and concentrated under reduced pressure. To the crude product in DMF (5 ml) was added K2CO3 (1.6 g) and the reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was washed with 1N HCl, Sat. NaHCO3, dried over Na2SO4 and evaporated to dryness. Purification by column chromatography gave the desired product as a white solid. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=178; tR=2.36.
Quantity
2145 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
675 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1091 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.